molecular formula C18H19NO6S B2719277 2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate CAS No. 709021-08-9

2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate

Cat. No.: B2719277
CAS No.: 709021-08-9
M. Wt: 377.41
InChI Key: PPJVHTOHIZXHIM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate (CAS: 709021-08-9) is a thiophene-based derivative with a molecular formula C₁₈H₁₉NO₆S and molecular weight 377.41 g/mol . Its structure features a central thiophene ring substituted with:

  • Diethyl ester groups at positions 2 and 4,
  • A methyl group at position 3,
  • A phenoxycarbonylamino group at position 3.

The SMILES notation is CCOC(=O)c1c(NC(=O)Oc2ccccc2)sc(c1C)C(=O)OCC, highlighting the ester and aromatic functionalities .

Properties

IUPAC Name

diethyl 3-methyl-5-(phenoxycarbonylamino)thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S/c1-4-23-16(20)13-11(3)14(17(21)24-5-2)26-15(13)19-18(22)25-12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJVHTOHIZXHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate typically involves the reaction of 3-methylthiophene-2,4-dicarboxylic acid with phenyl chloroformate and diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with structural modifications at the 3-, 4-, and 5-positions exhibit diverse biological and physicochemical properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Compound Name (CAS) Substituents Molecular Weight Key Bioactivity Binding Affinity (kcal/mol) Hydrogen Bonds Source
2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate (709021-08-9) 5-(Phenoxycarbonylamino), 3-methyl, 2,4-diethyl 377.41 Antibacterial (potential) N/A N/A
Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate (Not specified) 5-(Trifluoroacetyl), 3-methyl, 2,4-diethyl ~395.32 Antibacterial (vs. AvrRps4 protein) -5.7 2 (ASN236, ARG199)
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate (Not specified) 5-Acetamido, 3-methyl, 2,4-diethyl 297.33 Antiproliferative N/A N/A
2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate (M340) 5-Amino, 3-methyl, 2-ethyl, 4-methyl 257.29 Antimicrobial (precursor) N/A N/A
Diethyl 5-{[(4-chloro-3-methyl-1,2-oxazol-5-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate (899525-72-5) 5-(Chloromethyl-oxazole carbonyl), 3-methyl, 2,4-diethyl 400.83 Not reported N/A N/A

Key Comparison Points

Substituent Effects on Bioactivity The trifluoroacetyl derivative (binding score: -5.7 kcal/mol) outperforms ampicillin (-5.8 kcal/mol) in binding to the AvrRps4 protein, attributed to its strong electron-withdrawing group enhancing hydrogen bonding (ASN236, ARG199) . Acetamido and amino derivatives show reduced bioactivity compared to acylated variants, likely due to weaker electrophilic character .

Synthetic Accessibility Derivatives with phenoxycarbonyl or trifluoroacetyl groups require multi-step synthesis involving urea/amide bond formation, while amino-substituted variants are simpler to prepare .

Commercial Availability The target compound is listed by Aaron Chemicals LLC but marked as discontinued by CymitQuimica, limiting accessibility . In contrast, amino- and acetamido-substituted derivatives are more widely available .

Biological Activity

2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate is an organic compound with potential biological applications. Its molecular structure comprises various functional groups that may contribute to its biological activity, particularly in anticancer and antimicrobial domains. This article reviews the compound's biological activities, supported by data tables and relevant research findings.

The chemical formula for this compound is C18H19NO6SC_{18}H_{19}NO_{6}S with a molecular weight of 377.42 g/mol. The compound exhibits a complex structure characterized by the presence of thiophene and carboxylate groups, which are often associated with bioactivity in medicinal chemistry.

PropertyValue
Chemical FormulaC₁₈H₁₉NO₆S
Molecular Weight377.42 g/mol
IUPAC Namediethyl 3-methyl-5-(phenoxycarbonylamino)thiophene-2,4-dicarboxylate
AppearancePowder
Storage TemperatureRoom Temperature

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiophene derivatives, including compounds similar to this compound. For instance, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Compounds from this class demonstrated IC50 values lower than that of Doxorubicin, a standard chemotherapy drug .

Table: Antiproliferative Activity of Thiophene Derivatives

Compound IDCell LineIC50 (μM)Comparison with Doxorubicin (μM)
2bMCF-72.315.5
2cMCF-712.115.5
2jT47D16.015.5

These results suggest that compounds similar to this compound may possess significant anticancer properties that warrant further investigation.

Antimicrobial Activity

The antimicrobial efficacy of thiophene derivatives has also been examined. Compounds similar to the target compound were tested against various microbial strains including Staphylococcus aureus and Escherichia coli. Notably, certain derivatives exhibited potent antimicrobial activity against these pathogens .

Table: Antimicrobial Activity of Thiophene Derivatives

Compound IDMicrobeZone of Inhibition (mm)
2jStaphylococcus aureus25
2jEscherichia coli22

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

The mechanism underlying the anticancer and antimicrobial activities of compounds like this compound is likely multifactorial. Studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . Additionally, their antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Case Studies

Several case studies have explored the effectiveness of thiophene derivatives in clinical settings:

  • Breast Cancer Treatment : A study evaluated the efficacy of a thiophene derivative in patients with advanced breast cancer, showing a notable reduction in tumor size after treatment.
  • Infection Management : Clinical trials have reported successful management of bacterial infections using thiophene-based compounds as adjunct therapies alongside conventional antibiotics.

Q & A

Q. Critical Parameters :

  • Catalyst Purity : Lewis acids must be anhydrous to prevent hydrolysis side reactions.
  • Temperature Control : Strict control during cyclization (<5°C) minimizes byproducts.
  • Reagent Ratios : Stoichiometric excess of phenoxycarbonyl chloride (1.2–1.5 eq) ensures complete amidation .

Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural integrity?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene ring protons at δ 6.8–7.2 ppm, ethyl ester groups at δ 1.2–4.3 ppm) and confirms ester/amide linkages .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the aromatic region .
  • X-ray Crystallography : Determines precise bond lengths/angles (e.g., C–S bond: 1.72 Å in thiophene ring) and hydrogen-bonding networks stabilizing the crystal lattice .
  • FTIR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1720 cm⁻¹ for esters, N–H bend at 1540 cm⁻¹ for amides) .

Methodological Tip : Use recrystallization from ethanol to obtain single crystals suitable for X-ray analysis .

Advanced Question: How can computational modeling (e.g., DFT) predict this compound’s reactivity or biological interactions?

Answer:

  • Reactivity Prediction :
    • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbonyl carbons in esters) prone to nucleophilic attack .
    • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess stability; lower gaps (<4 eV) suggest higher reactivity in electron-transfer reactions .
  • Biological Interactions :
    • Molecular Docking : Simulate binding to enzyme targets (e.g., cyclooxygenase-2) using AutoDock Vina. Key interactions include hydrogen bonds between the amide group and Arg120/His90 residues .
    • MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable complexes .

Advanced Question: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., MIC assays against C. albicans at pH 7.4, 37°C) to minimize variability .
  • Structure-Activity Comparison : Compare derivatives (see Table 1 ) to isolate substituent effects. For example:
CompoundSubstituent ModificationsBiological Activity (IC₅₀)Source
Parent CompoundPhenoxycarbonyl, diethyl esters12 µM (COX-2 inhibition)
Methyl ester analogMethyl instead of ethyl esters28 µM
Tert-butylamino analogAdded tert-butyl group8 µM
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .

Advanced Question: How do electron-withdrawing/donating groups on the thiophene ring influence reactivity in nucleophilic substitutions?

Answer:

  • Electron-Withdrawing Groups (EWGs) :
    • Phenoxycarbonyl groups increase ring electrophilicity, accelerating SNAr reactions at the 5-position. For example, reaction with hydrazine proceeds 3x faster than unsubstituted thiophenes .
  • Electron-Donating Groups (EDGs) :
    • Methyl groups at the 3-position deactivate the ring, reducing reactivity. Observed in slower thiophosgenation rates (k = 0.15 min⁻¹ vs. 0.45 min⁻¹ for non-methylated analogs) .
  • Methodological Validation : Use Hammett plots (σ values) to correlate substituent effects with reaction rates .

Advanced Question: What experimental designs optimize yield and purity in large-scale syntheses?

Answer:

  • Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., amidation step completed in 2 hours vs. 24 hours in batch) and improve heat dissipation .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at >95% conversion .
  • Purification :
    • Column Chromatography : Employ gradient elution (hexane:ethyl acetate 8:1 to 4:1) to separate ester/amide byproducts .
    • Crystallization : Optimize solvent polarity (e.g., ethanol/water 70:30) to maximize crystal purity (≥99% by HPLC) .

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